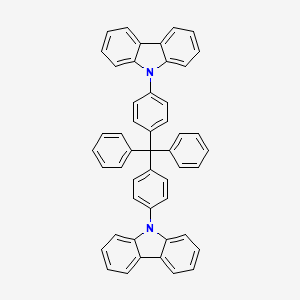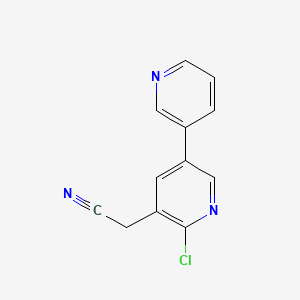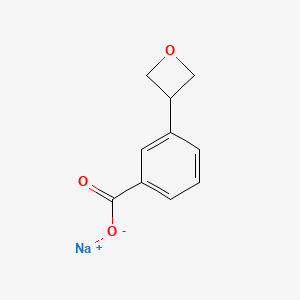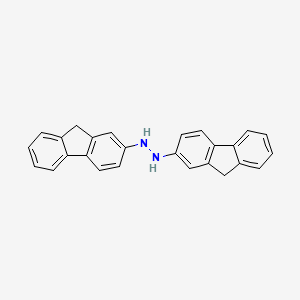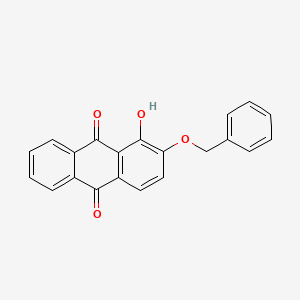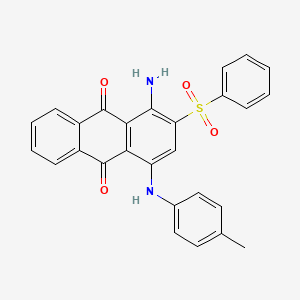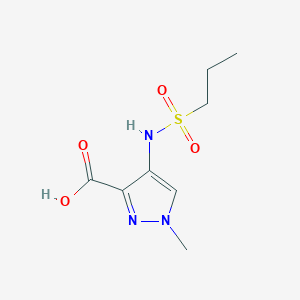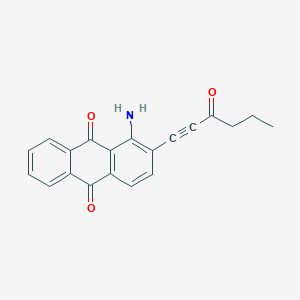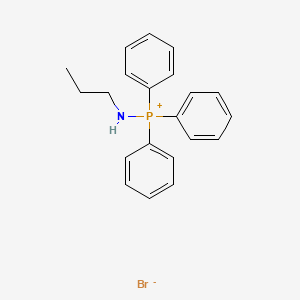
Triphenyl(propylamino)phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(propylamino)phosphonium bromide is an organophosphorus compound with the molecular formula C21H22BrP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphine group bonded to a propylamino chain, with bromide as the counterion. This compound is known for its applications in organic synthesis, particularly in the formation of ylides and as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of triphenyl(propylamino)phosphonium bromide typically involves the reaction of triphenylphosphine with a propylamine derivative in the presence of a brominating agent. One common method includes the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the addition of propylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Triphenyl(propylamino)phosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium iodide.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Applications De Recherche Scientifique
Triphenyl(propylamino)phosphonium bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of triphenyl(propylamino)phosphonium bromide involves the formation of ylides, which are intermediates in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The triphenylphosphine group acts as a nucleophile, attacking the carbonyl carbon, while the propylamino chain stabilizes the intermediate .
Comparaison Avec Des Composés Similaires
(3-Bromopropyl)triphenylphosphonium bromide: Similar in structure but with a bromopropyl group instead of a propylamino group.
Triphenylphosphine: The parent compound, lacking the propylamino chain.
Uniqueness: Triphenyl(propylamino)phosphonium bromide is unique due to its propylamino chain, which imparts different reactivity and stability compared to its analogs. This makes it particularly useful in specific catalytic applications and in the formation of ylides for the Wittig reaction .
Propriétés
Formule moléculaire |
C21H23BrNP |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
triphenyl(propylamino)phosphanium;bromide |
InChI |
InChI=1S/C21H23NP.BrH/c1-2-18-22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17,22H,2,18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ORTYHZWMQKFBJP-UHFFFAOYSA-M |
SMILES canonique |
CCCN[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


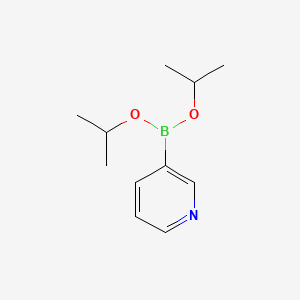
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)




